molecular formula C11H13ClN4 B2907321 3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine CAS No. 1564956-46-2

3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine

Cat. No.: B2907321
CAS No.: 1564956-46-2
M. Wt: 236.7
InChI Key: ZEBYBNLWTMMRMQ-UHFFFAOYSA-N
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Description

“3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine” is a derivative of pyridazine . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .


Synthesis Analysis

The synthesis of pyridazine derivatives involves a variety of approaches . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .

Properties

IUPAC Name

3-chloro-6-[(2-propan-2-ylimidazol-1-yl)methyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8(2)11-13-5-6-16(11)7-9-3-4-10(12)15-14-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYBNLWTMMRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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